5-Iodopyrimidine-4,6-diamine
Overview
Description
5-Iodopyrimidine-4,6-diamine is a pyrimidine derivative with the molecular formula C4H5IN4 and a molecular weight of 236.01 g/mol.
Biochemical Analysis
Biochemical Properties
5-Iodopyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes involved in nucleotide metabolism. The presence of iodine in the compound enhances its binding affinity to certain enzymes, thereby influencing their activity. For instance, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis . This inhibition can lead to a decrease in the production of pyrimidine nucleotides, affecting DNA and RNA synthesis.
Additionally, this compound interacts with proteins involved in cell signaling pathways. Its binding to these proteins can modulate their activity, leading to alterations in downstream signaling events. The compound’s interactions with biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, facilitated by the amino and iodine groups on the pyrimidine ring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. This apoptotic effect is mediated through the inhibition of key enzymes involved in cellular metabolism, leading to energy depletion and cell death.
Moreover, this compound influences cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can result in altered gene expression, affecting cell proliferation and differentiation. The compound’s impact on cellular metabolism is also notable, as it can inhibit glycolytic enzymes, leading to reduced glucose uptake and ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme. The iodine atom in the compound enhances its binding affinity, allowing it to effectively compete with natural substrates. This competitive inhibition can lead to a decrease in enzyme activity, affecting various metabolic pathways .
Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions. The compound’s ability to bind to DNA and RNA also plays a role in its molecular mechanism, as it can interfere with nucleic acid synthesis and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its efficacy, affecting its long-term effects on cellular function.
Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression. In in vitro studies, prolonged exposure to the compound has been observed to cause persistent inhibition of enzyme activity and continuous alterations in gene expression . In in vivo studies, the compound’s effects on cellular function can vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, primarily affecting cellular metabolism and gene expression . At higher doses, this compound can induce significant toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s ability to inhibit key metabolic enzymes, leading to the accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound can inhibit the de novo synthesis of pyrimidine nucleotides by targeting dihydroorotate dehydrogenase . This inhibition leads to a decrease in the production of uridine monophosphate, a precursor for other pyrimidine nucleotides.
Additionally, this compound can affect the salvage pathway of pyrimidine metabolism by inhibiting enzymes involved in the recycling of pyrimidine nucleotides. This dual inhibition can lead to a significant reduction in the availability of pyrimidine nucleotides, affecting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported into cells by nucleoside transporters, which recognize its structural similarity to natural nucleosides . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation.
The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins. The compound can bind to albumin and other plasma proteins, affecting its bioavailability and distribution . This binding can also influence the compound’s half-life and clearance from the body.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus and mitochondria. The compound can be transported into the nucleus by nuclear transport proteins, where it can interact with DNA and transcription factors . This nuclear localization is crucial for its effects on gene expression and nucleic acid synthesis.
In the mitochondria, this compound can interact with mitochondrial enzymes, affecting cellular respiration and energy production. The compound’s localization to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrimidine-4,6-diamine typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 4,6-diaminopyrimidine with iodine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 5-amino, 5-thio, or other substituted pyrimidine derivatives.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
5-Iodopyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Iodopyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
4,6-Diaminopyrimidine: Lacks the iodine atom but shares similar structural features and reactivity.
5-Bromopyrimidine-4,6-diamine: Similar to 5-Iodopyrimidine-4,6-diamine but with a bromine atom instead of iodine.
5-Chloropyrimidine-4,6-diamine: Contains a chlorine atom, offering different reactivity and applications compared to the iodine derivative.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it valuable in various applications .
Properties
IUPAC Name |
5-iodopyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHLQCSKEMTMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461977 | |
Record name | 4,6-Pyrimidinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214907-09-2 | |
Record name | 4,6-Pyrimidinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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